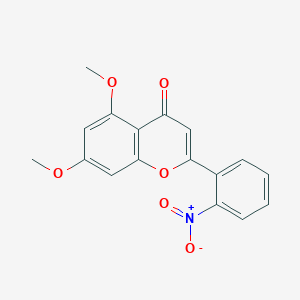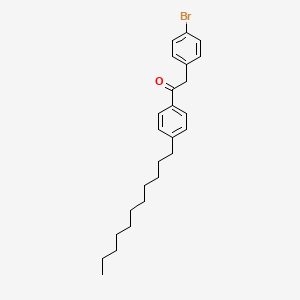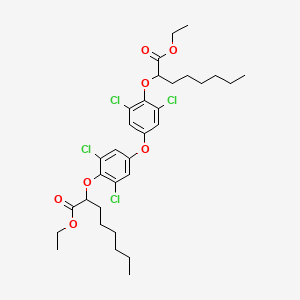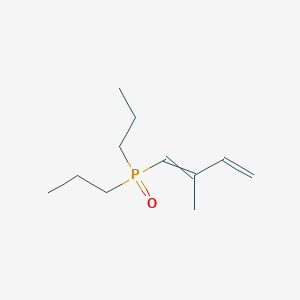![molecular formula C25H34N2O B14499554 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine CAS No. 63384-29-2](/img/structure/B14499554.png)
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a phenylethyl group attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another approach includes the use of iodocyclohexane and DMF, followed by reflux reaction and crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine involves its interaction with specific molecular targets. As a sigma-2 receptor agonist, it induces cell death via mitochondrial superoxide production and caspase activation . This mechanism is particularly relevant in the context of cancer research, where it has shown effectiveness in preclinical tumor models.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine: Shares the piperazine ring but has different substituents.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains methoxyphenyl and dimethylaniline moieties.
Uniqueness
1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine is unique due to its specific combination of cyclohexyl, methoxyphenyl, and phenylethyl groups attached to the piperazine ring
Propriétés
Numéro CAS |
63384-29-2 |
|---|---|
Formule moléculaire |
C25H34N2O |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine |
InChI |
InChI=1S/C25H34N2O/c1-28-24-14-12-21(13-15-24)20-25(22-8-4-2-5-9-22)27-18-16-26(17-19-27)23-10-6-3-7-11-23/h2,4-5,8-9,12-15,23,25H,3,6-7,10-11,16-20H2,1H3 |
Clé InChI |
JNPGYEYFROXAKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)N3CCN(CC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


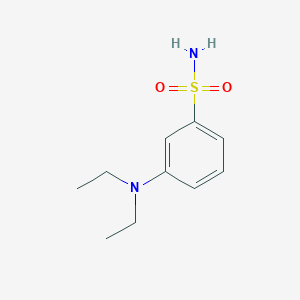
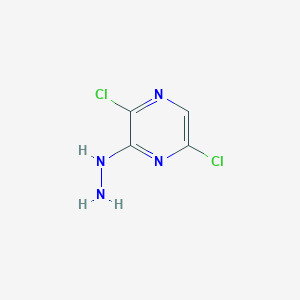
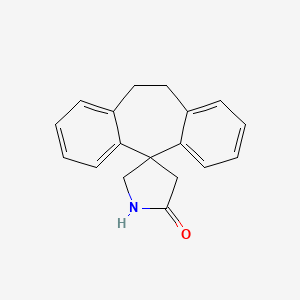
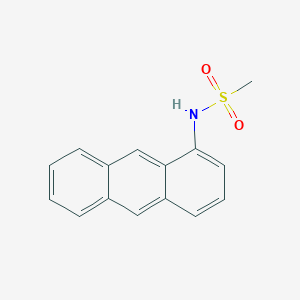
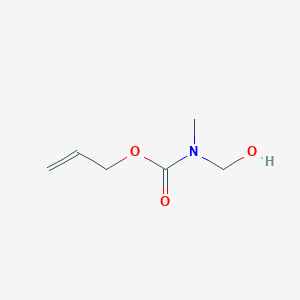

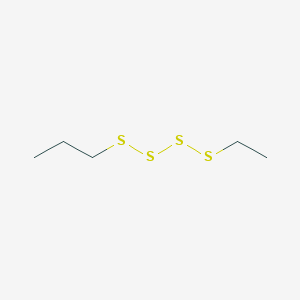
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
